N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9081771
InChI: InChI=1S/C14H16ClN3O2S/c1-14(2,3)12-17-18-13(21-12)16-11(19)9-7-8(15)5-6-10(9)20-4/h5-7H,1-4H3,(H,16,18,19)
SMILES: CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Molecular Formula: C14H16ClN3O2S
Molecular Weight: 325.8 g/mol

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

CAS No.:

Cat. No.: VC9081771

Molecular Formula: C14H16ClN3O2S

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide -

Specification

Molecular Formula C14H16ClN3O2S
Molecular Weight 325.8 g/mol
IUPAC Name N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide
Standard InChI InChI=1S/C14H16ClN3O2S/c1-14(2,3)12-17-18-13(21-12)16-11(19)9-7-8(15)5-6-10(9)20-4/h5-7H,1-4H3,(H,16,18,19)
Standard InChI Key IKAUBGIJYDBMKO-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Canonical SMILES CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC

Introduction

1. Overview of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide is a synthetic organic compound containing the following key structural elements:

  • A 1,3,4-thiadiazole ring functionalized with a tert-butyl group.

  • A benzamide group substituted with chloro and methoxy groups.

This compound likely belongs to a class of heterocyclic derivatives known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

3. Applications of Related Compounds

Pharmaceutical Applications

Compounds containing the 1,3,4-thiadiazole core are extensively studied for their pharmacological activities:

  • Antimicrobial Activity: Many thiadiazole derivatives exhibit potent antibacterial and antifungal properties.

  • Anticancer Potential: Substituted thiadiazoles have been investigated as inhibitors of enzymes like tyrosine kinase or lipoxygenase involved in cancer progression.

  • Anti-inflammatory Effects: Molecular docking studies suggest that thiadiazole derivatives can inhibit inflammatory pathways.

Agrochemical Uses

Thiadiazole derivatives are also used in agriculture as fungicides or plant growth regulators due to their bioactivity against plant pathogens.

4. Synthetic Pathways

The synthesis of such compounds typically involves:

  • Formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides or similar precursors.

  • Functionalization with tert-butyl groups or other substituents to enhance lipophilicity or biological activity.

  • Coupling with benzoyl derivatives to introduce the benzamide moiety.

5. Research Directions

Given the structural features of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide, it may be explored for:

  • Biological Screening: Testing for antimicrobial, anticancer, or anti-inflammatory activities.

  • Structure Optimization: Modifying substituents to improve potency and selectivity.

  • Computational Studies: Molecular docking and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling to predict drug-likeness.

6. Challenges and Limitations

While thiadiazole-based compounds show promise, challenges include:

  • Low water solubility due to hydrophobic substituents like tert-butyl groups.

  • Potential toxicity or off-target effects requiring detailed safety evaluations.

If additional details about this specific compound become available in future literature or databases not restricted by your query requirements (e.g., BenchChem or Smolecule), further insights into its applications and properties can be provided.

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